molecular formula C19H19N3O B3719157 N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenylpropanehydrazide

N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenylpropanehydrazide

Cat. No.: B3719157
M. Wt: 305.4 g/mol
InChI Key: LPHUAEHECXGDPQ-DEDYPNTBSA-N
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Description

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenylpropanehydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-17(16-9-5-6-10-18(16)21-14)13-20-22-19(23)12-11-15-7-3-2-4-8-15/h2-10,13,21H,11-12H2,1H3,(H,22,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHUAEHECXGDPQ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenylpropanehydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-phenylpropanehydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenylpropanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenylpropanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenylpropanehydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate signal transduction pathways, such as NF-κB and STAT3, which are involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenylpropanehydrazide is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in forming stable metal complexes and exhibiting significant biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenylpropanehydrazide
Reactant of Route 2
N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenylpropanehydrazide

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